

Spectroscopic Profile of 3-(Trimethoxysilyl)propyl methacrylate: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-(Trimethoxysilyl)propyl methacrylate

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **3-(Trimethoxysilyl)propyl methacrylate** (TMSPM), a versatile silane coupling agent. By delving into Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, this document offers a detailed examination of the molecule's structure and functional groups, supported by quantitative data, experimental protocols, and visual representations of its chemical structure and analytical workflow.

Molecular Structure and Functional Groups

3-(Trimethoxysilyl)propyl methacrylate, with the chemical formula $C_{10}H_{20}O_5Si$, is a bifunctional organosilane.[1][2] It possesses a methacrylate group that can participate in free-radical polymerization and a trimethoxysilyl group that can hydrolyze to form silanol groups.[2][3] These silanol groups can then condense to form stable siloxane bonds (Si-O-Si), enabling it to act as a bridging agent between organic polymers and inorganic materials.[4][5]

Below is a diagram illustrating the chemical structure of **3-(Trimethoxysilyl)propyl methacrylate**, highlighting its key functional groups.

Caption: Chemical structure of **3-(Trimethoxysilyl)propyl methacrylate**.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and FTIR spectroscopy for **3-(Trimethoxysilyl)propyl methacrylate**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Assignment
6.07	Singlet	$=\text{CH}_2$ (vinyl, trans)
5.55	Singlet	$=\text{CH}_2$ (vinyl, cis)
4.10	Triplet	$-\text{O}-\text{CH}_2-$
3.58	Singlet	$-\text{Si}-(\text{OCH}_3)_3$
1.90	Singlet	$-\text{C}(\text{CH}_3)=$
1.75	Multiplet	$-\text{CH}_2-$ (central)
0.70	Triplet	$-\text{Si}-\text{CH}_2-$

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ , ppm)	Assignment
167.5	$\text{C}=\text{O}$ (ester)
136.6	$=\text{C}(\text{CH}_3)-$
125.0	$=\text{CH}_2$
66.8	$-\text{O}-\text{CH}_2-$
50.5	$-\text{Si}-(\text{OCH}_3)_3$
22.5	$-\text{CH}_2-$ (central)
18.3	$-\text{C}(\text{CH}_3)=$
9.0	$-\text{Si}-\text{CH}_2-$

Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
2936-2870	C-H stretching	Methyl and Methylene groups
1721	C=O stretching	Ester
1638	C=C stretching	Alkene
1446	C-H bending	Methyl and Methylene groups
1388	C-H bending	Methyl and Methylene groups
1259	C-O stretching	Ester
1056	Si-O-C asymmetrical stretching	Trimethoxysilyl group

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A 5% (w/v) solution of **3-(Trimethoxysilyl)propyl methacrylate** is prepared by dissolving the sample in deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A 400 MHz NMR spectrometer.
- ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Acquisition Time: 3.98 s

- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Acquisition Time: 1.0 s

FTIR Spectroscopy

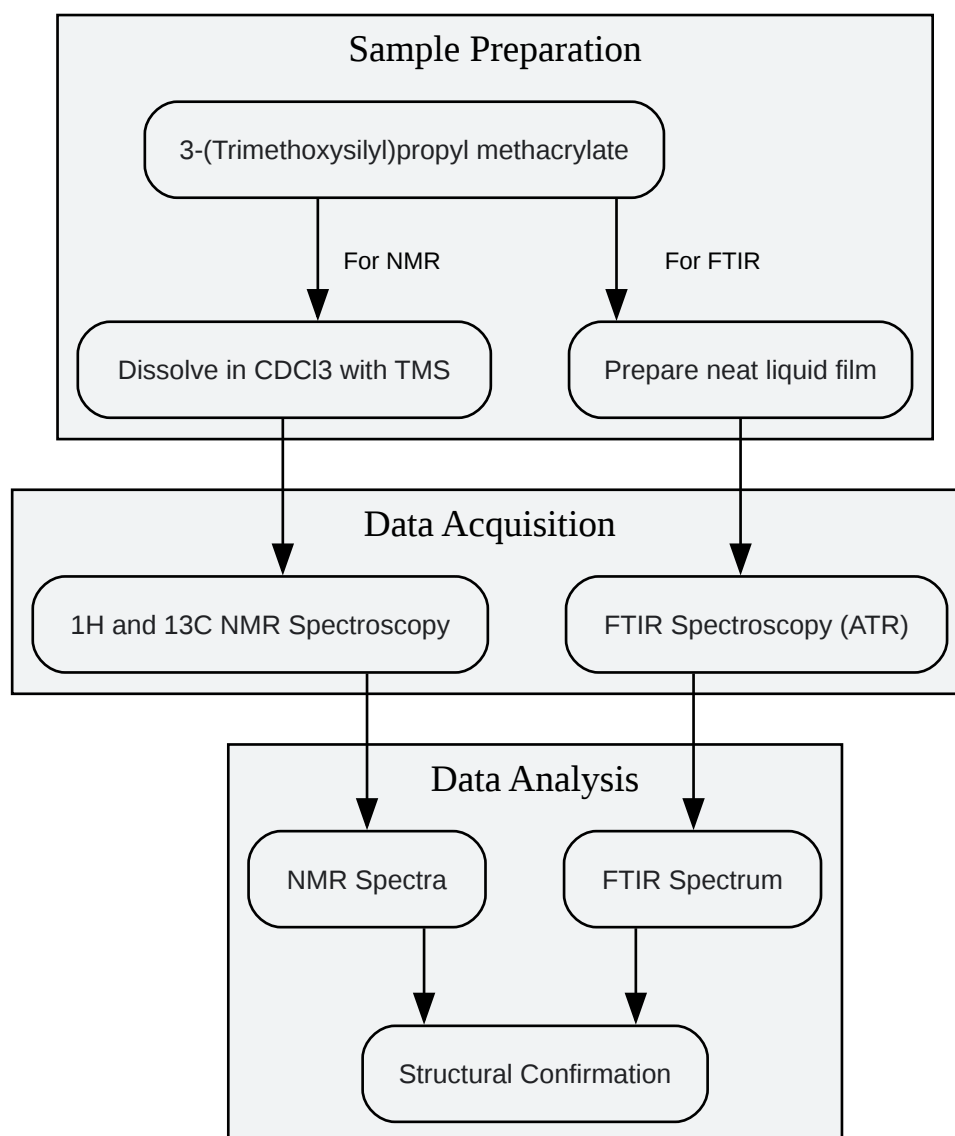
Sample Preparation: A thin film of neat **3-(Trimethoxysilyl)propyl methacrylate** liquid is placed between two potassium bromide (KBr) plates.

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Technique: Attenuated Total Reflectance (ATR).[\[5\]](#)
- Spectral Range: 4000–600 cm^{-1} .[\[5\]](#)
- Resolution: 4 cm^{-1} .[\[5\]](#)
- Number of Scans: 32.[\[5\]](#)

Experimental and Analytical Workflow

The logical flow from sample preparation to data analysis in the spectroscopic characterization of **3-(Trimethoxysilyl)propyl methacrylate** is depicted in the following diagram.



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Caption: Workflow for spectroscopic analysis of TMSPM.

Conclusion

The combined application of NMR and FTIR spectroscopy provides a robust and detailed characterization of **3-(Trimethoxysilyl)propyl methacrylate**. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of the methacrylate and trimethoxysilylpropyl moieties, while the FTIR spectrum provides definitive evidence for the key functional groups. The data

and protocols presented in this guide serve as a valuable resource for researchers and professionals engaged in the use and analysis of this important silane coupling agent.

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